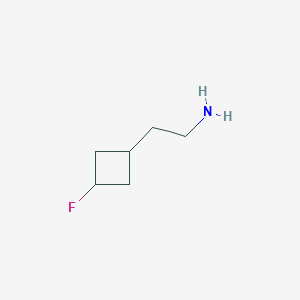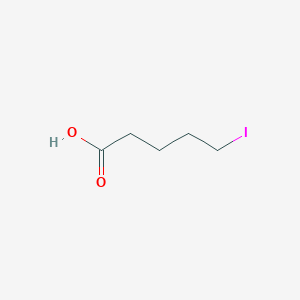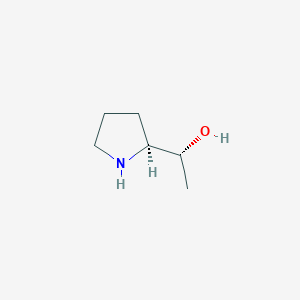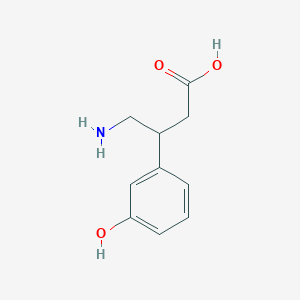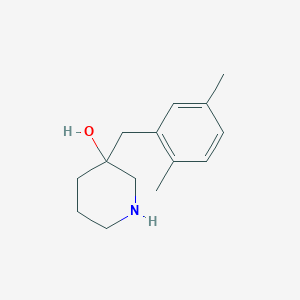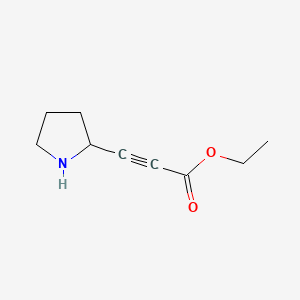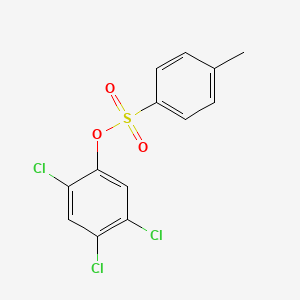
N,1-Dimethylcyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-Dimethylcyclobutanamine is an organic compound with the molecular formula C6H13N It is a derivative of cyclobutanamine, where the nitrogen atom is substituted with a methyl group, and the cyclobutane ring is also substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: N,1-Dimethylcyclobutanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclobutanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions: N,1-Dimethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the cyclobutane ring.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
N,1-Dimethylcyclobutanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules or as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism by which N,1-Dimethylcyclobutanamine exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Cyclobutanamine: The parent compound without methyl substitutions.
N-Methylcyclobutanamine: A derivative with a single methyl group on the nitrogen atom.
1-Methylcyclobutanamine: A derivative with a single methyl group on the cyclobutane ring.
Uniqueness: N,1-Dimethylcyclobutanamine is unique due to the presence of two methyl groups, one on the nitrogen atom and one on the cyclobutane ring
属性
分子式 |
C6H13N |
|---|---|
分子量 |
99.17 g/mol |
IUPAC 名称 |
N,1-dimethylcyclobutan-1-amine |
InChI |
InChI=1S/C6H13N/c1-6(7-2)4-3-5-6/h7H,3-5H2,1-2H3 |
InChI 键 |
BRRVPUKFALTISS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





